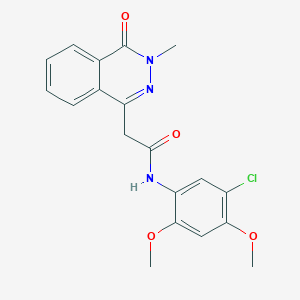![molecular formula C19H23FN2O4 B15153458 2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide is a synthetic organic compound with the molecular formula C19H23FN2O4. It is characterized by the presence of a fluorine atom, a benzamide group, and a trimethoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3,4-trimethoxybenzylamine with an appropriate ethylating agent to form an intermediate compound.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as potassium bifluoride (KHF2) to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorinated derivatives.
Scientific Research Applications
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cardioprotective properties, including anti-ischemic and antiarrhythmic activities.
Biological Research: It is used in studies related to cardiovascular diseases and the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide involves its interaction with multiple molecular targets:
Sodium Channels: It acts as a blocker of Na_v1.5 sodium channels, reducing sodium influx and stabilizing cardiac cell membranes.
Potassium Channels: It inhibits hERG and K_v1.5 potassium channels, prolonging the action potential duration and preventing arrhythmias.
Calcium Channels: The compound blocks Ca_v1 and Ca_v3 calcium channels, reducing calcium influx and exerting anti-ischemic effects.
Sigma1 Receptors: It acts as a ligand for sigma1 receptors, modulating their activity and contributing to its cardioprotective properties.
Comparison with Similar Compounds
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide can be compared with other similar compounds:
N1-benzyl-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}ethane-1,2-diamine: This compound shares a similar structure but lacks the fluorine atom, which may affect its pharmacological properties.
The uniqueness of this compound lies in its fluorine atom, which can enhance its metabolic stability and binding affinity to molecular targets .
Properties
Molecular Formula |
C19H23FN2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-[(2,3,4-trimethoxyphenyl)methylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H23FN2O4/c1-24-16-9-8-13(17(25-2)18(16)26-3)12-21-10-11-22-19(23)14-6-4-5-7-15(14)20/h4-9,21H,10-12H2,1-3H3,(H,22,23) |
InChI Key |
BKAYPIIRPJYIFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCNC(=O)C2=CC=CC=C2F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B15153392.png)
![methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B15153397.png)

![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)


![1-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153462.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153463.png)
![4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B15153471.png)
![5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153472.png)
